Complete Abrogation of Fcγ Receptor Binding by LALA-PG Mutation
The LALA-PG triple mutation (L234A, L235A, P329G) in the Fc region of a murine IgG2a antibody eliminates binding to all four mouse Fcγ receptors (FcγRI, II, III, and IV) [1]. This contrasts with the wild-type (WT) mouse IgG2a backbone, which exhibits robust binding. This complete abrogation of FcγR engagement ensures that the antibody does not trigger antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) .
| Evidence Dimension | Fcγ Receptor Binding Affinity |
|---|---|
| Target Compound Data | No detectable binding to FcγRI, II, III, and IV |
| Comparator Or Baseline | Mouse IgG2a WT: High-affinity binding to FcγRI and FcγRIV; moderate binding to FcγRII and III |
| Quantified Difference | Binding reduced from high/moderate to undetectable levels |
| Conditions | ELISA and surface plasmon resonance (SPR) assays using recombinant mouse FcγRs |
Why This Matters
This quantitative difference validates the LALA-PG variant as a true 'Fc-silent' reagent, essential for experiments where confounding Fc-mediated depletion must be avoided to isolate the effects of OX40 receptor agonism.
- [1] Leiden University Scholarly Publications. (n.d.). The impact of antibody glycoforms on Fc gamma RIIa activation and immune responses... View Source
